molecular formula C15H9Cl2N B1597747 2-Chloro-3-(4-chlorophenyl)quinoline CAS No. 85274-81-3

2-Chloro-3-(4-chlorophenyl)quinoline

Cat. No. B1597747
CAS RN: 85274-81-3
M. Wt: 274.1 g/mol
InChI Key: CWVUGRRNPKOWFB-UHFFFAOYSA-N
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Description

“2-Chloro-3-(4-chlorophenyl)quinoline” is a chemical compound with the molecular formula C15H9Cl2N . It has a molecular weight of 274.15 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

2-Chloro-3-(4-chlorophenyl)quinoline is a solid compound with a melting point between 94 - 97 degrees Celsius . It has a molecular weight of 274.15 .

Scientific Research Applications

Optical and Structural Applications

The study of the structural and optical properties of quinoline derivatives, including 2-Chloro-3-(4-chlorophenyl)quinoline, has shown that these compounds exhibit significant nanocrystalline and amorphous matrix formations when deposited as thin films. These properties are critical for applications in photovoltaic devices and organic electronics. For instance, quinoline derivatives have been used to fabricate organic–inorganic photodiode devices, showing promising photovoltaic properties under both dark and illuminated conditions, indicating their potential in solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Structure and Spectroscopic Characterization

Quinoline derivatives have been subjected to detailed DFT and TD-DFT/PCM calculations to determine their molecular structure, spectroscopic characteristics, NLO (Nonlinear Optical), and NBO (Natural Bond Orbital) analyses. These studies are vital for understanding the electronic properties and potential applications of these molecules in biological, photophysical, and corrosion inhibition fields. The investigations into the NLO properties of these derivatives highlight their potential in developing new materials for technological applications, such as optical switching and computing (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthetic Chemistry and Materials Science

In materials science, the synthesis and analysis of quinoline-based compounds have led to the development of novel materials with enhanced anti-inflammatory and pharmacological activities. These compounds' crystal structure and pharmacological activity have been a subject of study, indicating their potential in developing new therapeutic agents (Hegab et al., 2007). Moreover, quinoline derivatives have been explored as corrosion inhibitors for metals in acidic mediums, showcasing their importance in industrial applications such as the protection of infrastructure and machinery (Saraswat & Yadav, 2020).

Biological Applications

The synthesis of 2-chloro quinoline incorporated xanthene derivatives has shown significant antimycobacterial activity against M. tuberculosis strains, with high potency and low cytotoxicity against various cell lines. This indicates the potential of these compounds in the treatment and management of tuberculosis, highlighting the importance of quinoline derivatives in medicinal chemistry and pharmaceutical research (Bhat, Al-Omar, Naglah, & Khan, 2020).

Safety And Hazards

The safety information available for 2-Chloro-3-(4-chlorophenyl)quinoline indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 2-Chloro-3-(4-chlorophenyl)quinoline could involve exploring its potential biological activities, given the wide range of activities exhibited by structurally similar compounds . Additionally, green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes could be further explored .

properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVUGRRNPKOWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377377
Record name 2-chloro-3-(4-chlorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-chlorophenyl)quinoline

CAS RN

85274-81-3
Record name 2-chloro-3-(4-chlorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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